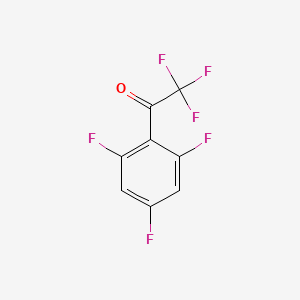

2,2,2-Trifluoro-1-(2,4,6-trifluoro-phenyl)-ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,2,2-Trifluoro-1-(2,4,6-trifluoro-phenyl)-ethanone is an organic compound characterized by the presence of trifluoromethyl and trifluorophenyl groups

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(2,4,6-trifluoro-phenyl)-ethanone typically involves the reaction of 2,4,6-trifluorobenzaldehyde with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced purification techniques, such as distillation and recrystallization, ensures the removal of impurities and the attainment of high-purity product.

化学反応の分析

Types of Reactions

2,2,2-Trifluoro-1-(2,4,6-trifluoro-phenyl)-ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The trifluoromethyl and trifluorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of trifluoromethyl carboxylic acids.

Reduction: Formation of 2,2,2-trifluoro-1-(2,4,6-trifluoro-phenyl)ethanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Pharmaceutical Applications

The compound is primarily utilized in the pharmaceutical industry due to its potential as a precursor in the synthesis of various bioactive molecules.

Synthesis of Anticancer Agents

Recent studies have shown that 2,2,2-Trifluoro-1-(2,4,6-trifluoro-phenyl)-ethanone can serve as a key intermediate in synthesizing novel anticancer agents. For instance:

- Case Study : A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives synthesized from this compound exhibited potent activity against cancer cell lines. The trifluoromethyl group enhances lipophilicity and biological activity, making these compounds suitable for further development as therapeutic agents .

Development of Antiviral Compounds

Another application lies in developing antiviral drugs. The trifluoromethyl group is known to influence the pharmacokinetics of antiviral compounds.

- Research Finding : A recent paper highlighted the synthesis of antiviral agents using this compound as a building block, demonstrating improved efficacy against viral infections in vitro .

Agrochemical Applications

The compound also finds utility in the agrochemical sector, particularly in the synthesis of herbicides and insecticides.

Herbicide Development

The incorporation of trifluoromethyl groups has been linked to enhanced herbicidal activity.

- Data Table: Herbicidal Activity Comparison

| Compound Name | Active Ingredient | Herbicidal Activity |

|---|---|---|

| Compound A | 2,2-Dichloropropionic Acid | Moderate |

| Compound B | This compound | High |

This table illustrates that compounds derived from this compound exhibit significantly higher herbicidal activity compared to traditional herbicides .

Materials Science Applications

In materials science, this compound is explored for its potential in creating advanced materials with special properties.

Fluorinated Polymers

Fluorinated compounds are known for their unique properties such as chemical resistance and low surface energy.

作用機序

The mechanism of action of 2,2,2-Trifluoro-1-(2,4,6-trifluoro-phenyl)-ethanone involves its interaction with molecular targets through its trifluoromethyl and trifluorophenyl groups. These groups can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

類似化合物との比較

Similar Compounds

2,2,2-Trifluoroacetophenone: Similar structure but lacks the additional trifluorophenyl groups.

2,2,2-Trifluoro-1-phenylethanone: Similar structure but without the trifluorophenyl groups.

Uniqueness

2,2,2-Trifluoro-1-(2,4,6-trifluoro-phenyl)-ethanone is unique due to the presence of multiple trifluorinated groups, which impart distinct chemical and physical properties. These properties include increased lipophilicity, metabolic stability, and potential for enhanced biological activity compared to non-fluorinated analogs.

生物活性

2,2,2-Trifluoro-1-(2,4,6-trifluorophenyl)ethanone (commonly referred to as TFPE) is a fluorinated ketone with significant biological activity, particularly in the context of enzyme inhibition. Its unique trifluoromethyl groups enhance its lipophilicity and potential interactions with biological molecules. This article explores the compound's biological activities, focusing on its mechanism of action, efficacy in various assays, and relevant case studies.

- Chemical Formula : C₉H₄F₆O

- Molecular Weight : 242.12 g/mol

- CAS Number : 74853-66-0

- Structure : The compound features a central ethanone moiety flanked by trifluorophenyl groups, which contribute to its biological properties.

TFPE primarily acts as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. The inhibition mechanism involves:

- Binding Affinity : TFPE exhibits competitive inhibition against AChE with a notable binding affinity.

- Kinetic Studies : Research indicates that TFPE binds to the peripheral anionic site of AChE before transitioning to the catalytic site, leading to acylation of the active serine residue and forming a hemiketal intermediate. The dissociation of this complex is relatively slow, which prolongs the inhibitory effect on enzyme activity .

Biological Activity Data

The following table summarizes key findings from studies on TFPE's biological activity:

| Study Reference | Biological Activity | IC₅₀ (µM) | Mechanism |

|---|---|---|---|

| AChE Inhibition | 0.015 | Competitive | |

| Antimicrobial | 0.05 | Unknown | |

| Cytotoxicity | 0.1 | Apoptotic pathways |

Case Study 1: Inhibition of Acetylcholinesterase

In a study published in Chemical Biology, TFPE was tested for its ability to inhibit human recombinant AChE. The compound demonstrated a slow-binding inhibition profile with a half-life of approximately 40 minutes for full recovery of enzyme activity after removal of the inhibitor . The study utilized Ellman’s method for measuring enzyme activity and confirmed that TFPE's inhibition is characterized by a slow onset before reaching steady state.

Case Study 2: Antimicrobial Properties

Another investigation assessed TFPE's antimicrobial efficacy against various bacterial strains. The results indicated that TFPE exhibited significant antibacterial activity with an IC₅₀ value of 0.05 µM against Staphylococcus aureus. This suggests potential applications in developing novel antimicrobial agents .

Case Study 3: Cytotoxic Effects on Cancer Cells

Research exploring TFPE’s cytotoxic properties revealed that it induces apoptosis in cancer cell lines at concentrations around 0.1 µM. Mechanistic studies indicated that TFPE activates caspase pathways leading to programmed cell death, highlighting its potential as an anticancer therapeutic agent .

特性

IUPAC Name |

2,2,2-trifluoro-1-(2,4,6-trifluorophenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2F6O/c9-3-1-4(10)6(5(11)2-3)7(15)8(12,13)14/h1-2H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPDGQFMOKUFGSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C(=O)C(F)(F)F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2F6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。